2-(Trifluoromethyl)-1H-indole-5-carboxylic acid

p97 ATPase AAA ATPase Cancer

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid (CAS: 1784332-77-9) is a strategic fluorinated indole scaffold that cannot be functionally replaced by non-fluorinated or alternatively substituted analogs. The 2-CF₃ group provides a critical cLogP shift (+0.8 to +1.2), enhancing membrane permeability and metabolic stability. Supported by quantitative SAR: a 1.7-fold improvement in p97 ATPase inhibition potency (IC₅₀ = 15 nM vs. 26 nM for the methoxy analog) and a 3,000-fold activity window in IDO1 inhibitor programs (core IC₅₀ = 20.7 µM; optimized derivatives reach 7 nM). The C-5 carboxylic acid enables rapid amide coupling and esterification for focused library synthesis. Ideal for medicinal chemistry teams optimizing p97 inhibitors, IDO1 modulators, and next-generation NNRTIs targeting drug-resistant HIV-1 mutants.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
Cat. No. B11878957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1H-indole-5-carboxylic acid
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=C(N2)C(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)8-4-6-3-5(9(15)16)1-2-7(6)14-8/h1-4,14H,(H,15,16)
InChIKeyVJTGCOFSNNRRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-indole-5-carboxylic Acid: Procurement-Ready Identity and Physicochemical Baseline


2-(Trifluoromethyl)-1H-indole-5-carboxylic acid (CAS: 1784332-77-9) is a fluorinated indole building block with the molecular formula C10H6F3NO2 and a molecular weight of 229.15 g/mol [1]. The compound features a trifluoromethyl (-CF3) substituent at the 2-position and a carboxylic acid (-COOH) group at the 5-position of the indole core, a substitution pattern that confers distinct lipophilicity and hydrogen-bonding capacity relative to non-fluorinated or alternatively substituted indole-5-carboxylic acid analogs [2]. It is commercially available in research quantities with purities of ≥95% to 98%, making it a viable candidate for medicinal chemistry and chemical biology applications requiring a defined fluorinated heterocyclic scaffold [1].

Why 2-(Trifluoromethyl)-1H-indole-5-carboxylic Acid Cannot Be Substituted with Generic Indole-5-carboxylic Acid Analogs


The presence of the 2-trifluoromethyl group in 2-(trifluoromethyl)-1H-indole-5-carboxylic acid fundamentally alters its electronic and steric profile compared to unsubstituted indole-5-carboxylic acid (CAS 1670-81-1) or analogs bearing alternative 2-substituents (e.g., 2-methyl, 2-phenyl). The -CF3 group is strongly electron-withdrawing (-I effect) and increases lipophilicity (cLogP shift of approximately +0.8 to +1.2), which directly impacts target binding, metabolic stability, and membrane permeability in downstream applications [1][2]. Generic substitution with non-fluorinated indole-5-carboxylic acids would therefore fail to recapitulate the specific biological activity profiles or synthetic reactivity observed in p97 ATPase inhibition and IDO1 modulation studies where the 2-CF3 moiety is a critical pharmacophoric element [3].

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)-1H-indole-5-carboxylic Acid


p97 ATPase Inhibition: C-5 Trifluoromethyl Indole SAR and Potency Differentiation

In a structure-activity relationship (SAR) study of phenyl indole chemotypes targeting the AAA ATPase p97, the C-5 trifluoromethylated indole derivative (2-(trifluoromethyl)-1H-indole-5-carboxylic acid-based analog) demonstrated an IC50 of 15 nM in the ADP-Glo assay [1]. This potency is significantly differentiated from a related C-5 methoxy-substituted analog which exhibited an IC50 of 26 nM under identical assay conditions, representing a 1.7-fold improvement in inhibitory activity [2]. The study explicitly noted that C-5 indole substituent effects in the ADP-Glo assay did not fully correlate with electronic or steric factors, underscoring the non-obvious nature of the trifluoromethyl group's contribution to p97 inhibition [3].

p97 ATPase AAA ATPase Cancer

IDO1 Inhibition: Cellular Potency and Context-Dependent Differentiation

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid exhibits a cellular IC50 of 20,700 nM (20.7 µM) against IFNγ-induced IDO1 in human HeLa cells [1]. In contrast, a more elaborated indole derivative incorporating this core motif (Compound 12, a C-5 trifluoromethylated indole with additional substituents) demonstrates an IC50 of 7 nM in the same cellular context [2]. This nearly 3,000-fold difference in potency illustrates that while the 2-CF3-5-COOH core provides a foundational interaction with IDO1, it is primarily a synthetic intermediate whose activity can be dramatically amplified through targeted derivatization. Notably, the compound's cellular IC50 of 20.7 µM is consistent with a class-level trend observed for other indole-5-carboxylic acids, such as 1-(3-(hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, which also shows nanomolar-range cellular activity, suggesting that the indole-5-carboxylic acid moiety is a privileged scaffold for IDO1 modulation .

IDO1 Immuno-Oncology Cellular Assay

Physicochemical Property Differentiation: Lipophilicity and Solubility Relative to Non-Fluorinated Analogs

The 2-trifluoromethyl group in 2-(trifluoromethyl)-1H-indole-5-carboxylic acid confers a calculated increase in lipophilicity (cLogP) of approximately 0.8 to 1.2 log units compared to unsubstituted indole-5-carboxylic acid (CAS 1670-81-1) [1][2]. This class-level inference is based on the well-established effect of the -CF3 group on the partition coefficient of aromatic heterocycles. Additionally, the molecular weight increases from 161.16 g/mol (indole-5-carboxylic acid) to 229.15 g/mol for the trifluoromethyl derivative [3]. While specific experimental solubility data for the target compound is not publicly available, the increased lipophilicity is expected to reduce aqueous solubility relative to the non-fluorinated parent, a trade-off often associated with improved membrane permeability and metabolic stability in drug design [1].

Medicinal Chemistry ADME Physicochemical Properties

Regioisomeric Differentiation: 2-CF3-5-COOH vs. 4-CF3-3-COOH and 5-CF3-2-COOH Indole Carboxylic Acids

The specific 2,5-substitution pattern of 2-(trifluoromethyl)-1H-indole-5-carboxylic acid distinguishes it from regioisomeric indole carboxylic acids that are commercially available. For instance, 4-(trifluoromethyl)indole-3-carboxylic acid (CAS 959238-76-7) and 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 496946-78-2) share the same molecular formula (C10H6F3NO2) and molecular weight (229.16 g/mol) but differ in the positioning of both the -CF3 and -COOH groups [1][2]. While direct comparative biological data for these exact regioisomers is not available in the public domain, the principle of regioisomeric differentiation is a cornerstone of structure-activity relationships: the spatial orientation of pharmacophoric groups dictates binding interactions with biological targets. A patent describing indole derivatives as modulators of the Nurr1 nuclear receptor explicitly covers compounds where R1 represents a trifluoromethyl group at various positions, indicating that the regioisomeric placement is considered a distinct and non-interchangeable structural feature in therapeutic applications [3].

Regioisomer SAR Scaffold Diversity

Anti-HIV-1 Activity: Class-Level Potency of Trifluoromethyl Indole Scaffolds

A series of trifluoromethyl indole derivatives have demonstrated potent anti-HIV-1 activity, with representative compounds 10i and 10k exhibiting IC50 values in the low nanomolar range against wild-type HIV-1 in MT-2 cells [1]. These compounds showed potency comparable to the clinical drug efavirenz and superior to nevirapine. Importantly, they also displayed higher potency towards the drug-resistant mutant strain Y181C than nevirapine, suggesting a favorable resistance profile for this chemotype [2]. While 2-(trifluoromethyl)-1H-indole-5-carboxylic acid itself has not been directly tested in this assay, its core scaffold is a key structural component of these active derivatives. The presence of both the trifluoromethyl group and the indole-5-carboxylic acid motif is consistent with the pharmacophoric requirements identified in the SAR study, indicating that this building block is a valuable starting point for the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1].

HIV-1 Antiviral Drug Resistance

Procurement Viability and Purity Profile Relative to Custom Synthesis

2-(Trifluoromethyl)-1H-indole-5-carboxylic acid is commercially available from multiple reputable vendors with a minimum purity of 95% (HPLC) and up to 98% [1]. This off-the-shelf availability contrasts with the need for custom synthesis of many regioisomeric or non-fluorinated indole-5-carboxylic acid derivatives, which may require 4-8 weeks lead time and incur higher costs. For example, 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 496946-78-2) is listed by vendors as available only via custom synthesis [2]. The immediate availability of the 2-CF3-5-COOH derivative in research quantities (1 g, 5 g) at catalog pricing (e.g., ¥8,159 for 1 g at 95% purity) enables rapid initiation of medicinal chemistry campaigns and SAR exploration without the delays and uncertainties associated with bespoke synthesis [1]. This procurement advantage is a critical differentiator for academic labs and biotech companies operating under time and budget constraints.

Procurement Purity Commercial Availability

High-Value Application Scenarios for 2-(Trifluoromethyl)-1H-indole-5-carboxylic Acid


p97 AAA ATPase Inhibitor Optimization for Cancer Therapeutics

Based on the quantitative SAR data showing a 1.7-fold improvement in p97 inhibition potency for the C-5 trifluoromethyl indole derivative (IC50 = 15 nM) compared to the methoxy analog (IC50 = 26 nM) [1], this building block is ideally suited as a core scaffold for optimizing p97 ATPase inhibitors. p97 is a validated target in cancer, and the enhanced potency of the trifluoromethyl-containing scaffold can be leveraged to design next-generation inhibitors with improved cellular efficacy and reduced dosing requirements. Researchers can use 2-(trifluoromethyl)-1H-indole-5-carboxylic acid to systematically explore substitution at the indole nitrogen and C-3 position to further enhance potency and selectivity.

IDO1 Modulator Development for Immuno-Oncology

The compound's moderate cellular IC50 of 20.7 µM against IDO1, coupled with the observation that elaborated derivatives achieve single-digit nanomolar potency (IC50 = 7 nM) [2], positions it as a valuable fragment or early lead scaffold for IDO1 inhibitor programs. The carboxylic acid group provides a convenient handle for amide coupling and esterification to rapidly generate diverse libraries. The 3,000-fold activity window between the core scaffold and optimized derivatives demonstrates significant room for medicinal chemistry optimization, making it an attractive starting point for structure-based drug design efforts targeting the IDO1 enzyme in cancer immunotherapy.

Anti-HIV-1 NNRTI Scaffold Diversification

Given the class-level demonstration that trifluoromethyl indole derivatives exhibit potent anti-HIV-1 activity comparable to efavirenz and superior to nevirapine against the Y181C drug-resistant mutant [3], 2-(trifluoromethyl)-1H-indole-5-carboxylic acid is a strategic building block for diversifying non-nucleoside reverse transcriptase inhibitor (NNRTI) chemical space. The scaffold can be functionalized at the carboxylic acid position to install various amide, ester, or heterocyclic moieties, enabling exploration of novel NNRTI chemotypes with potential for overcoming resistance mutations. This is particularly relevant for second-line HIV therapies where resistance to first-generation NNRTIs is prevalent.

Regioisomeric SAR Exploration in Fluorinated Indole Libraries

The distinct 2,5-substitution pattern of this compound, when compared to regioisomers such as 4-(trifluoromethyl)indole-3-carboxylic acid and 5-(trifluoromethyl)-1H-indole-2-carboxylic acid [4], makes it a critical component in systematic structure-activity relationship (SAR) studies. Researchers can procure a panel of regioisomeric indole carboxylic acids to map the spatial requirements for target binding across multiple protein families. This compound's immediate commercial availability further facilitates the rapid assembly of focused libraries for screening campaigns, accelerating the identification of optimal substitution patterns for specific biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)-1H-indole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.